An In-Depth Technical Guide to Oct-2-ynal: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to Oct-2-ynal: Structure, Properties, and Synthetic Utility
Introduction
Oct-2-ynal is a bifunctional organic molecule that belongs to the class of alkynals, compounds that feature both an aldehyde and an alkyne functional group.[1] The conjugation of the carbon-carbon triple bond with the carbonyl group imparts unique electronic properties and a diverse range of chemical reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of Oct-2-ynal, with a focus on its relevance to researchers and professionals in drug development and chemical sciences.
Molecular Structure and Physicochemical Properties
Oct-2-ynal is an eight-carbon aliphatic chain with a terminal aldehyde group and a carbon-carbon triple bond at the C-2 position.[1] This arrangement of functional groups is key to its chemical behavior.
Caption: 2D structure of Oct-2-ynal.
Key Identifiers and Properties
A summary of the key identifiers and physicochemical properties of Oct-2-ynal is presented in the table below. Experimental data for this specific compound is limited; therefore, some properties are estimated based on closely related structures such as 2-octyne and oct-2-enal.
| Property | Value | Source |
| IUPAC Name | oct-2-ynal | [2] |
| CAS Number | 1846-68-0 | [2] |
| Molecular Formula | C₈H₁₂O | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~135-145 °C (estimated) | |
| Density | ~0.85 g/mL (estimated) | |
| Solubility | Poorly soluble in water; soluble in common organic solvents. |
Spectroscopic Characterization
The structural elucidation and purity assessment of Oct-2-ynal are typically achieved through a combination of spectroscopic techniques. The key expected spectral features are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum of Oct-2-ynal is expected to show distinct signals corresponding to the different proton environments. The aldehydic proton is the most downfield, a characteristic feature of aldehydes.
-
δ 9.0-9.5 ppm (singlet, 1H): Aldehydic proton (-CHO).[3]
-
δ 2.2-2.5 ppm (triplet, 2H): Methylene protons adjacent to the alkyne (C-4).
-
δ 1.2-1.7 ppm (multiplet, 6H): Methylene protons of the alkyl chain (C-5, C-6, C-7).
-
δ 0.8-1.0 ppm (triplet, 3H): Terminal methyl protons (C-8).
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon skeleton. The carbonyl carbon is highly deshielded, appearing significantly downfield.
-
δ 190-200 ppm: Aldehyde carbonyl carbon (C=O).[4]
-
δ 70-90 ppm: Alkynyl carbons (C-2 and C-3).[5]
-
δ 10-40 ppm: Alkyl chain carbons (C-4 to C-8).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in Oct-2-ynal.
-
~2200-2260 cm⁻¹: C≡C triple bond stretch. This peak may be weak due to the internal nature of the alkyne.[6]
-
~1680-1700 cm⁻¹: C=O carbonyl stretch of the conjugated aldehyde.[6]
-
~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretch of the aldehyde.[7]
-
~2850-2960 cm⁻¹: C-H stretch of the alkyl chain.[7]
Synthesis of Oct-2-ynal
The synthesis of α,β-alkynals like Oct-2-ynal can be achieved through various methods, often involving the oxidation of the corresponding propargylic alcohol or the direct functionalization of a terminal alkyne. A common and reliable approach involves the oxidation of oct-2-yn-1-ol.
Caption: A general workflow for the synthesis of Oct-2-ynal.
Experimental Protocol: Oxidation of Oct-2-yn-1-ol
This protocol describes a representative synthesis of Oct-2-ynal using pyridinium chlorochromate (PCC) as the oxidizing agent.
-
Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC) (1.5 equivalents) and dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alcohol: Oct-2-yn-1-ol (1.0 equivalent), dissolved in a minimal amount of DCM, is added dropwise to the stirring suspension of PCC at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Oct-2-ynal.
Chemical Reactivity and Mechanistic Considerations
The reactivity of Oct-2-ynal is dominated by the electrophilic nature of the carbonyl carbon and the conjugated alkyne system. This allows for a variety of transformations, making it a versatile synthetic intermediate.
Caption: Key reaction pathways of Oct-2-ynal.
Nucleophilic Addition
Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the alkyne (1,4-conjugate addition), depending on the nature of the nucleophile.[8]
-
1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, preferentially attack the carbonyl carbon to form propargylic alcohols.
-
1,4-Conjugate Addition: Soft nucleophiles, such as organocuprates, thiols, and amines, tend to add to the β-carbon of the alkyne, leading to the formation of β-substituted α,β-unsaturated aldehydes after tautomerization.
Reduction
The aldehyde and alkyne moieties can be selectively reduced.
-
Reduction of the Aldehyde: Sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the corresponding alcohol, oct-2-yn-1-ol.
-
Reduction of the Alkyne: Catalytic hydrogenation with Lindlar's catalyst will reduce the alkyne to a cis-alkene, while dissolving metal reduction (e.g., Na in liquid NH₃) will yield the trans-alkene.
-
Complete Reduction: Hydrogenation with a more active catalyst like palladium on carbon (Pd/C) will reduce both the aldehyde and the alkyne to the corresponding saturated alcohol, 1-octanol.
Applications in Research and Drug Development
The alkyne functional group is a valuable pharmacophore in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic properties.[9][10]
-
Scaffold for Heterocycle Synthesis: The bifunctional nature of Oct-2-ynal makes it a useful precursor for the synthesis of various heterocyclic compounds through cyclization reactions.
-
Antifungal Potential: Oct-2-ynal has been noted for its potential biological activity, particularly as an antifungal agent.[1] Its lipophilic alkyl chain and reactive functional groups may allow it to disrupt fungal cell membranes.[1]
-
Click Chemistry: While Oct-2-ynal is not a terminal alkyne, it can be modified to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for the efficient construction of complex molecules.
Analytical and Purification Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile compounds like Oct-2-ynal. It allows for the separation of the compound from impurities and provides a mass spectrum that can confirm its molecular weight and fragmentation pattern. For quantitative analysis, derivatization with reagents like PFBHA can improve sensitivity.[11]
Purification
Purification of Oct-2-ynal is typically achieved by silica gel column chromatography. Due to the relative polarity of the aldehyde, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used.
Safety and Handling
Oct-2-ynal should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It may cause an allergic skin reaction and is very toxic to aquatic life.[2] Aldehydes, in general, can be irritants to the respiratory system and skin.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
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